molecular formula C15H13F2NO3 B5853605 N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide

N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide

Cat. No. B5853605
M. Wt: 293.26 g/mol
InChI Key: BISCCBWIFDDMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide, also known as DFB, is a chemical compound that has been widely used in scientific research. DFB is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide binds to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a constitutively active kinase, and its activity is regulated by its subcellular localization and interaction with other proteins. N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide has been shown to disrupt the interaction between CK2 and its substrates, leading to the modulation of downstream signaling pathways.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide inhibits cell proliferation, induces apoptosis, and modulates the expression of various genes involved in cellular processes such as cell cycle regulation, apoptosis, and DNA repair. In vivo studies have shown that N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide has anti-tumor activity in various cancer models.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide has some limitations for lab experiments. For example, N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide has poor solubility in water, which can limit its use in some assays. Additionally, N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide in scientific research. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide. Another area of interest is the use of N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide in combination with other drugs for the treatment of cancer. Finally, the role of CK2 in other cellular processes, such as metabolism and autophagy, is an area of active research that could benefit from the use of N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide as a tool.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide involves the reaction of 3,4-difluoroaniline with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide.

Scientific Research Applications

N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide has been extensively used in scientific research to study the role of CK2 in various cellular processes. CK2 is a serine/threonine protein kinase that is involved in the regulation of many signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the modulation of these pathways.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-12-4-3-5-13(21-2)14(12)15(19)18-9-6-7-10(16)11(17)8-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISCCBWIFDDMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2,6-dimethoxybenzamide

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